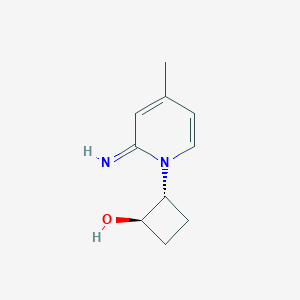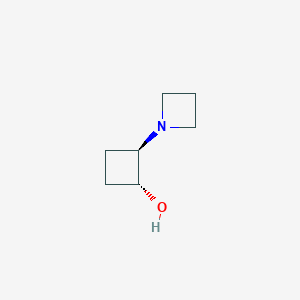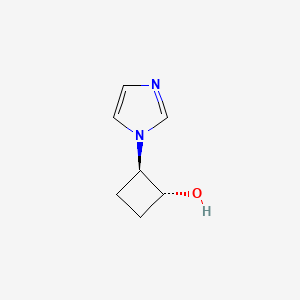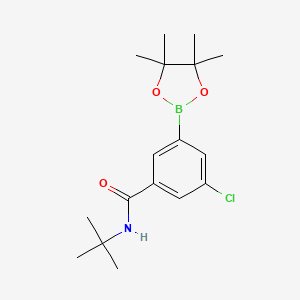![molecular formula C8H17NO3 B1485483 trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol CAS No. 2152952-18-4](/img/structure/B1485483.png)
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol
説明
Trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol (TACB), is an organic compound that has been used in scientific research for a variety of applications. TACB has a wide range of properties, from its ability to act as a catalyst in organic synthesis to its use in biochemistry and physiology.
科学的研究の応用
TACB has been used in a variety of scientific research applications. It has been used in organic synthesis as a catalyst for the formation of carbon-carbon bonds. In biochemistry, it has been used as a reagent to study the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of drugs on the nervous system.
作用機序
TACB has been shown to act as an inhibitor of enzymes, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
TACB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor, which can lead to an increase in neurotransmitter release.
実験室実験の利点と制限
TACB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of properties that make it suitable for a variety of applications. However, it is important to note that TACB is a relatively new compound, and its effects and mechanisms of action are not yet fully understood.
将来の方向性
There are a number of potential future directions for research into TACB. These include further studying the effects of TACB on enzymes and G protein-coupled receptors, as well as exploring its potential use in drug delivery systems. Additionally, further research could be done to investigate the potential use of TACB as a catalyst in organic synthesis. Finally, research could be done to explore the potential therapeutic applications of TACB, such as its use as an anti-inflammatory agent or as a treatment for neurological disorders.
特性
IUPAC Name |
(1R,2R)-2-[2-(2-hydroxyethoxy)ethylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-6-12-5-3-9-7-1-2-8(7)11/h7-11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXPDWUYILHMB-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)

![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
